molecular formula C12H11Cl2N B1302632 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-60-1

3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B1302632
CAS No.: 811842-60-1
M. Wt: 240.12 g/mol
InChI Key: WWGPJDCVGOVAOU-UHFFFAOYSA-N
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Description

3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with the molecular formula C12H10ClN·HCl. It is a derivative of biphenyl, where a chlorine atom is substituted at the 3’ position and an amine group is attached to the 4 position of the biphenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:

    Nitration: Biphenyl is nitrated to introduce a nitro group at the 4 position.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The biphenyl amine is then chlorinated at the 3’ position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Bromo-[1,1’-biphenyl]-4-amine hydrochloride
  • 3-Iodo-[1,1’-biphenyl]-4-amine hydrochloride
  • 3-Fluoro-[1,1’-biphenyl]-4-amine hydrochloride

Comparison:

  • Uniqueness: The presence of a chlorine atom at the 3’ position and an amine group at the 4 position makes 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride unique in its reactivity and interactions.
  • Reactivity: The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
  • Biological Activity: The specific arrangement of functional groups can influence its biological activity and potential applications in medicine and research.

Properties

IUPAC Name

4-(3-chlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGPJDCVGOVAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373897
Record name 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-60-1
Record name 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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